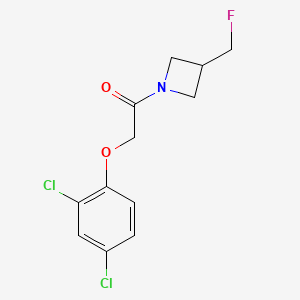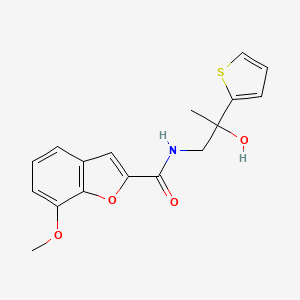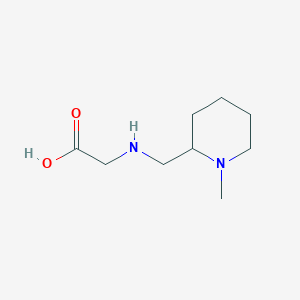
3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid is a chemical compound with the CAS Number: 1602964-92-0 . It has a molecular weight of 203.31 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for 3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid is1S/C9H17NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-7H2,1-2H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid has a molecular weight of 203.3 . It is stored at room temperature and has a physical form of oil .科学的研究の応用
Applications in Environmental and Chemical Analysis
Research on compounds like phenoxy herbicides, which include molecules with complex structures similar to the query compound, focuses on their environmental impact and methods for their analysis. For example, Werner, Garratt, and Pigott (2012) review experiments on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals, highlighting the importance of soil parameters in understanding the environmental behavior of these compounds Werner, D., Garratt, J., & Pigott, G. (2012). Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. Journal of Soils and Sediments, 13, 129-139. This type of research is crucial for assessing the environmental risks and developing remediation strategies for chemical pollutants.
Biomedical Research and Therapeutic Applications
Compounds with antioxidant properties, such as chlorogenic acid (CGA) and other polyphenols, are extensively studied for their therapeutic roles. Naveed et al. (2018) review the biological and pharmacological effects of CGA, highlighting its antioxidant, antibacterial, hepatoprotective, and other health-promoting activities Naveed, M., Hejazi, V., Abbas, M., Kamboh, A. A., Khan, G. J., Shumzaid, M., ... & Wenhua, L. (2018). Chlorogenic acid (CGA): A pharmacological review and call for further research. Biomedicine & Pharmacotherapy, 97, 67-74. These findings demonstrate the potential of naturally occurring compounds for developing novel therapeutic agents.
Advanced Material Science
The development of new materials, such as organic semiconductors for optoelectronics, is another area where complex organic compounds are applied. Squeo and Pasini (2020) discuss the application of BODIPY-based materials in organic light-emitting diodes (OLEDs), highlighting their promising features as 'metal-free' infrared emitters Squeo, B., & Pasini, M. (2020). BODIPY platform: a tunable tool for green to NIR OLEDs. Supramolecular Chemistry, 32, 56-70. Research like this paves the way for the development of next-generation electronic devices.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound has a GHS07 pictogram and a warning signal word .
特性
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJLZAWYXUMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylthiomorpholin-4-yl)propanoic acid | |
CAS RN |
1602964-92-0 |
Source


|
| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)


![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)



![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)
![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)